molecular formula C16H16BrN5O B4343466 4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4343466
M. Wt: 374.23 g/mol
InChI Key: FXXAGOGGDULARU-UHFFFAOYSA-N
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Description

4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring substituted with a phenyl group linked to another pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,3-dimethylpyrazole followed by coupling with 4-(1H-pyrazol-1-ylmethyl)phenylamine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.

    1,3-Dimethyl-4-bromo-1H-pyrazole: Another pyrazole derivative with two methyl groups and a bromine atom.

    N-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide: A related compound with a benzamide group.

Uniqueness

4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c1-11-14(17)15(21(2)20-11)16(23)19-13-6-4-12(5-7-13)10-22-9-3-8-18-22/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXAGOGGDULARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1,3-DIMETHYL-N~5~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE

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